molecular formula C15H12ClN3O3S2 B2686409 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide CAS No. 899733-97-2

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide

Cat. No. B2686409
M. Wt: 381.85
InChI Key: UOFADUWHLZOPGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) as a highly efficient and homogeneous catalyst . This catalyst has been successfully applied for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This scaffold is known to have various tautomeric forms and can give rise to benzo derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound might be influenced by the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring . For instance, a halo group at the 7 and 8 positions of the ring could result in active compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fused Thiazolo[3,2-a]pyrimidinones :
    • Compounds like 2-chloro-N-phenylacetamide are used as building blocks in synthesizing ring-annulated thiazolo[3,2-a]pyrimidinone products. These syntheses result in the formation of compounds with potential applications in various fields, including medicinal chemistry (Janardhan et al., 2014).

Biological Activities and Applications

  • Antibacterial Activity :

    • Some derivatives of 2-chloro-N-phenylacetamide demonstrate significant antibacterial activities. These compounds are effective against various bacterial strains, such as Staphylococcus epidermidis and Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Almajan et al., 2010).
  • Anticancer and Antitumor Activity :

    • Various derivatives of 2-chloro-N-phenylacetamide have been evaluated for their antitumor and anticancer properties. These compounds show promising activities against several cancer cell lines, indicating their potential in developing new cancer therapies (Hamama et al., 2013).
  • Synthesis of Anticancer Agents :

    • The synthesis of a series of 1,3,4-thiadiazole derivatives, which include N-phenylacetamide compounds, has shown potential as anticancer agents. These compounds exhibit cytotoxic effects on various human cancer cell lines, suggesting their use in cancer treatment (Altıntop et al., 2019).
  • Antimicrobial Evaluation :

    • Novel 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems, derived from compounds like 2-chloro-N-phenylacetamide, have been synthesized and evaluated for their antimicrobial properties. These compounds show activity against various microbial strains (Hamama et al., 2017).

Pharmaceutical and Medicinal Chemistry

  • Glutaminase Inhibitors :

    • Compounds such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, derived from N-phenylacetamide structures, are potent inhibitors of kidney-type glutaminase. These are studied for their potential in treating cancer by inhibiting tumor cell growth (Shukla et al., 2012).
  • Synthesis of Anticancer Benzothiadiazinyl Compounds :

    • New benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones have been synthesized and tested for their anticancer activities. These compounds show considerable inhibitory activity against various cancer cell lines (Kamal et al., 2011).

Future Directions

The future directions for this compound could involve more intensive research, given that 1,2,3-Benzothiadiazine 1,1-dioxides combine the structural features of two compound families that have been used in various therapies . This compound could potentially serve as a building block in medicinal chemistry .

properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S2/c16-10-6-7-12-13(8-10)24(21,22)19-15(18-12)23-9-14(20)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFADUWHLZOPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide

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